Elevated pKa in Fluorescent Nucleoside Conjugates Relative to 2-Aminofluorene Analog
In a direct head-to-head comparison of 2'-deoxyuridines labeled with 2-aminofluorene (UAF) versus 2-dimethylaminofluorene (UDAF), the UDAF conjugate exhibits a significantly higher pKa value (4.66) compared to the UAF conjugate (4.27) [1][2]. This shift of +0.39 units in acid dissociation constant is attributed to the electron-donating inductive effect of the second methyl group on the amino moiety, which stabilizes the protonated form [1].
| Evidence Dimension | Acid dissociation constant (pKa) of fluorescent 2'-deoxyuridine conjugates |
|---|---|
| Target Compound Data | pKa = 4.66 |
| Comparator Or Baseline | 2-Aminofluorene conjugate (UAF): pKa = 4.27 |
| Quantified Difference | ΔpKa = +0.39 |
| Conditions | Fluorescence turn-on assays in aqueous acidic solutions; conjugate attached to 2'-deoxyuridine |
Why This Matters
This difference defines a unique pH sensing window for 2-dimethylaminofluorene-based probes, enabling distinct 'turn-on' emission profiles in acidic cellular compartments (e.g., endosomes, lysosomes) compared to primary amine-based probes.
- [1] Lee, J. Y., et al. pH-sensitive fluorescent deoxyuridines labeled with 2-aminofluorene derivatives. Tetrahedron Letters, 2016, 57(33), 3725-3729. View Source
- [2] Lee, J. W., et al. pH-Responsive quencher-free molecular beacon systems containing 2′-deoxyuridine units labeled with fluorene derivatives. Org. Biomol. Chem., 2017, 15, 8250-8260. DOI: 10.1039/C7OB01703K. View Source
